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Compound of Interest

Compound Name: N-(2-Amino-phenyl)-nicotinamide

Cat. No.: B1227351

For Researchers, Scientists, and Drug Development Professionals

The N-(2-Amino-phenyl)-nicotinamide scaffold has emerged as a versatile pharmacophore,
yielding derivatives with a range of biological activities. This guide provides a comparative
analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their
antifungal and kinase inhibitory properties. Experimental data from published studies are
summarized to facilitate the rational design of new and more potent therapeutic agents.

Antifungal Activity: Targeting Fungal Cell Wall
Integrity

A significant area of investigation for N-(2-Amino-phenyl)-nicotinamide derivatives has been
their potential as antifungal agents. These compounds often target the biosynthesis of

glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for the integrity of the
fungal cell wall.[1]

Structure-Activity Relationship Summary

The antifungal activity of 2-aminonicotinamide derivatives is significantly influenced by the
nature and position of substituents on the phenyl ring and the linker between the nicotinamide
and the phenyl moiety.
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R Group
(Substitution Linker Target
Compound ID . . MIC (pg/mL)
on Phenyl Modification Organism
Ring)
Series 1 H - Candida albicans  >64
16 3 | Candida albicans 0.25[2131[4]
-isopro - :
9 Propy SC5314
16i 2-isopropyl - Candida albicans  >64[4]
16j 4-isopropyl - Candida albicans  0.5[4]
Thiophen-2-
Series 2 H Candida albicans -
ylmethyl
2-
fluorophenylamin  Thiophen-2- ) )
119 Candida albicans  0.0313[1]
omethyl (on yimethyl
thiophene)
3-
fluorophenylamin  Thiophen-2- ) ]
11h Candida albicans  0.0313[1]
omethyl (on yimethyl
thiophene)

Key SAR Insights for Antifungal Activity:

e Amino Group at C2 of Nicotinamide: The 2-amino group on the nicotinamide core is crucial

for antifungal activity.

» Substitution on the Phenyl Ring: The position of substituents on the N-phenyl ring is critical.

For instance, an isopropyl group at the meta-position (16g) confers potent activity, while

moving it to the ortho-position (16i) leads to a complete loss of activity.[4] Para-substitution

(16)) is better tolerated than ortho-substitution but results in a slight decrease in potency

compared to the meta-position.[4]

« Linker Modification: Introducing a thiophene ring as part of the linker and further substitution

on the thiophene ring can significantly enhance antifungal potency, as seen in compounds
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11g and 11h.[1]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay):

The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is
typically determined using the broth microdilution method according to the guidelines of the
Clinical and Laboratory Standards Institute (CLSI).

e Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are
then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This
suspension is further diluted in culture medium to achieve a final inoculum concentration of
approximately 0.5 x 103 to 2.5 x 103 cells/mL.

e Drug Dilution: Compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in
a 96-well microtiter plate using the appropriate culture medium to obtain a range of final
concentrations.

¢ Incubation: The prepared fungal inoculum is added to each well of the microtiter plate
containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
causes a significant inhibition of visible fungal growth compared to the drug-free control well.
[5][6] For some fungi, the MIC80, the concentration that inhibits 80% of growth, is
determined by spectrophotometric reading.[1]

Signaling Pathway

The antifungal activity of many N-(2-Amino-phenyl)-nicotinamide derivatives is attributed to
the inhibition of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This
pathway is essential for anchoring proteins to the fungal cell wall.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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